N-(8-Hydroxyoctyl)phthalimide

Physical Chemistry Material Properties Process Chemistry

N-(8-Hydroxyoctyl)phthalimide (CAS 105264-63-9) is an N-alkyl substituted phthalimide derivative with the molecular formula C₁₆H₂₁NO₃ and a molecular weight of 275.35 g/mol. Structurally, it features a phthalimide core linked to an eight-carbon alkyl chain terminating in a primary hydroxyl group.

Molecular Formula C16H21NO3
Molecular Weight 275.34 g/mol
CAS No. 105264-63-9
Cat. No. B008994
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(8-Hydroxyoctyl)phthalimide
CAS105264-63-9
Molecular FormulaC16H21NO3
Molecular Weight275.34 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCCCCO
InChIInChI=1S/C16H21NO3/c18-12-8-4-2-1-3-7-11-17-15(19)13-9-5-6-10-14(13)16(17)20/h5-6,9-10,18H,1-4,7-8,11-12H2
InChIKeyRBDXDFOXVNNMNG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-(8-Hydroxyoctyl)phthalimide (CAS 105264-63-9) for Research & Industrial Procurement


N-(8-Hydroxyoctyl)phthalimide (CAS 105264-63-9) is an N-alkyl substituted phthalimide derivative with the molecular formula C₁₆H₂₁NO₃ and a molecular weight of 275.35 g/mol. Structurally, it features a phthalimide core linked to an eight-carbon alkyl chain terminating in a primary hydroxyl group [1]. This bifunctional architecture, combining a protected amine equivalent with a distal alcohol for further functionalization, makes it a versatile intermediate in organic synthesis, particularly for constructing linkers, protecting groups, and complex molecular architectures [2].

Why N-(8-Hydroxyoctyl)phthalimide Cannot Be Replaced by Shorter or Halogenated Analogs


While the phthalimide moiety is a common protecting group and synthetic handle, the specific linker length and terminal functionality of N-(8-Hydroxyoctyl)phthalimide critically govern its performance in downstream applications. Substituting a shorter-chain analog (e.g., a hexyl or butyl derivative) alters molecular conformation, solubility, and the spatial reach of the functional group, directly impacting reaction yields, material properties, and biological activity in conjugates [1]. Similarly, replacing the terminal hydroxyl with a halogen, such as in N-(8-bromooctyl)phthalimide, introduces a different reactivity profile, necessitating distinct reaction conditions and potentially leading to unwanted side reactions in sensitive syntheses [2]. The following evidence quantifies these differentiating factors.

Quantifiable Differentiation of N-(8-Hydroxyoctyl)phthalimide Against Key Analogs


Physical State and Melting Point: Crystalline Solid vs. Lower-Melting Brominated Analog

N-(8-Hydroxyoctyl)phthalimide is a solid at room temperature (20°C) with a reported melting point of 65°C [1]. In contrast, its direct halogenated analog, N-(8-bromooctyl)phthalimide, which serves a similar role as an alkyl linker precursor, exhibits a significantly lower melting point of 52-54°C . This physical property difference has practical implications for handling, storage, and purification processes, with the higher-melting hydroxy derivative offering greater stability as a solid.

Physical Chemistry Material Properties Process Chemistry

Linker Length Optimization: Octyl Chain Offers Balanced Hydrophobicity and Flexibility for Conjugation

The eight-carbon alkyl chain in N-(8-Hydroxyoctyl)phthalimide provides a specific spatial separation between the phthalimide core and the terminal hydroxyl group. Studies on related phthalimide-based conjugates demonstrate that linker length is a critical determinant of biological activity. For instance, in a series of DNA methyltransferase (DNMT) inhibitors, the potency of procainamide-phthalimide conjugates was directly dependent on alkyl linker length, with the dodecane (12-carbon) linker being optimal in that specific system [1]. Similarly, for mannosyl triazole FimH inhibitors, a four-methylene unit spacer was found to be optimal, yielding a 200-fold increase in potency compared to a reference ligand [2]. While these are class-level inferences, they underscore that the 8-carbon linker in N-(8-Hydroxyoctyl)phthalimide is not an arbitrary choice but represents a specific, mid-range length that balances hydrophobic interactions and conformational flexibility, differentiating it from shorter (e.g., hexyl) or longer (e.g., decyl) analogs.

Medicinal Chemistry PROTAC Design Bioconjugation

Terminal Hydroxyl Group: Enables Versatile Downstream Functionalization Not Possible with Halogenated Analogs

The terminal hydroxyl group of N-(8-Hydroxyoctyl)phthalimide is a key differentiator from its halogenated counterpart, N-(8-bromooctyl)phthalimide. The hydroxyl group serves as a nucleophile, allowing for direct esterification, etherification, or activation with leaving groups (e.g., tosylate, mesylate) for subsequent nucleophilic displacement. This provides a more controlled and often higher-yielding pathway to diverse conjugates compared to the direct alkylation approach required for the bromo-analog. While specific quantitative yield data for N-(8-Hydroxyoctyl)phthalimide is not available in the public domain, the class-level advantage of phthalimide-protected hydroxyalkyl linkers is well-established, offering cleaner reactions and easier purification by avoiding the formation of HBr salts and potential elimination byproducts associated with alkyl halides .

Organic Synthesis Click Chemistry Linker Chemistry

Commercial Availability and Purity: Guaranteed ≥98.0% Purity Ensures Reproducible Research Outcomes

For procurement purposes, N-(8-Hydroxyoctyl)phthalimide is commercially available from major chemical suppliers with a guaranteed minimum purity of >98.0% as determined by titration (T) [1]. This high level of purity is critical for applications where impurities could interfere with sensitive biological assays or disrupt polymerization and conjugation reactions. While other suppliers may offer similar compounds at lower purities (e.g., 95% ), the ≥98.0% specification provides a quantifiable benchmark for quality assurance, reducing the risk of failed experiments due to unknown contaminants.

Analytical Chemistry Quality Control Procurement

Optimal Applications for N-(8-Hydroxyoctyl)phthalimide Based on Quantitative Evidence


Synthesis of PROTACs and Bioconjugates Requiring a Specific 8-Carbon Alkyl Linker

The defined 8-carbon alkyl chain length of N-(8-Hydroxyoctyl)phthalimide is a key design parameter for optimizing the ternary complex formation in PROTACs (Proteolysis Targeting Chimeras). By providing a specific spatial separation between the E3 ligase ligand and the target protein binder, this linker can influence degradation efficiency. Researchers should select this compound when structure-activity relationship (SAR) studies indicate that an 8-carbon linker offers the optimal balance of flexibility and reach, based on class-level evidence that linker length profoundly impacts potency [1][2].

Precursor for Surface Functionalization and Self-Assembled Monolayers (SAMs)

The combination of a robust phthalimide protecting group and a terminal hydroxyl on an 8-carbon chain makes this compound an excellent precursor for creating functionalized surfaces. The hydroxyl group can be used to anchor the molecule to a substrate (e.g., via silane chemistry on glass or oxide surfaces), while the phthalimide can be deprotected to reveal a primary amine for further conjugation with biomolecules or other probes [1].

Building Block for Organic Electronic Materials with Tailored Solubility

In the synthesis of organic π-conjugated small molecules for electronics, the choice of alkyl side chain critically influences solubility and solid-state packing. Research demonstrates that varying the alkyl chain on phthalimide-based materials from branched to linear octyl chains alters thermal annealing behavior and film morphology [1]. N-(8-Hydroxyoctyl)phthalimide provides a linear octyl chain with a functionalizable end-group, offering a specific building block for tuning material properties that cannot be achieved with shorter or branched analogs [1].

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